molecular formula C21H16F3N3O2S B2444942 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 780821-38-7

2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2444942
CAS No.: 780821-38-7
M. Wt: 431.43
InChI Key: WKLMEZVZMVLAGT-BJXWFGTRSA-N
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Description

2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic compound based on the 2-thioxoimidazolidin-4-one (2-thiohydantoin) heterocyclic core, a scaffold extensively studied for its diverse biological activities . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of new anticancer and antimicrobial agents. Its molecular structure integrates multiple pharmacophores, including the 2-thiohydantoin ring and a (E)-3-phenylallylidene substituent, which are known to contribute to biological activity . The primary research applications of this compound are anticipated in oncology and infectious disease studies. Derivatives of 2-thioxoimidazolidin-4-one have demonstrated potent anticancer activity in vitro against human hepatocellular carcinoma (HePG-2) and breast carcinoma (MCF-7) cell lines . The specific activity is highly dependent on the substituents attached to the core structure, with certain modifications leading to compounds exhibiting IC50 values in the low microgram-per-milliliter range . Furthermore, structurally related 2-thioxoimidazolidinone compounds have shown promising antibacterial and antifungal profiles , with activity against pathogens such as Staphylococcus aureus , Pseudomonas aeruginosa , and Candida albicans . The presence of the trifluoromethylphenyl group in this specific molecule may enhance its bioactive properties, as this moiety is commonly used in agrochemicals and pharmaceuticals to improve metabolic stability and membrane permeability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research to further investigate the pharmacological potential and mechanism of action of thiohydantoin derivatives.

Properties

IUPAC Name

2-[(4Z)-5-oxo-4-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c22-21(23,24)15-9-5-10-16(12-15)25-18(28)13-27-19(29)17(26-20(27)30)11-4-8-14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)(H,26,30)/b8-4+,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMEZVZMVLAGT-BJXWFGTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((Z)-5-oxo-4-((E)-3-phenylallylidene)-2-thioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the thioxoimidazolidinone family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antidiabetic therapies. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The compound's molecular formula is C15H13F3N2O2SC_{15}H_{13}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 319.40 g/mol. It features various functional groups that contribute to its biological activity, including a thioxoimidazolidinone core and a trifluoromethyl phenyl group.

  • Cytotoxic Activity : Research indicates that compounds within the thioxoimidazolidinone class exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds showed significant cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, suggesting a potential for developing anticancer agents from this chemical scaffold .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. This inhibition can affect drug metabolism and enhance the therapeutic efficacy of co-administered drugs .
  • Antidiabetic Properties : Similar compounds have been studied for their effects on diabetic neuropathy, indicating that they may improve glucose metabolism and reduce complications associated with diabetes .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A synthesis study reported the creation of several derivatives based on the thioxoimidazolidinone framework. These derivatives were evaluated for their cytotoxic properties against K562 and MCF7 cells, showing moderate to high levels of activity depending on structural modifications .
    • The study highlighted that specific substitutions on the imidazolidinone core significantly influenced cytotoxic potency.
  • Antidiabetic Activity :
    • In another investigation, compounds similar to this compound were evaluated for their ability to mitigate diabetic neuropathy symptoms in animal models. Results indicated a reduction in hyperglycemia and improvement in nerve function .

Data Table: Biological Activities Overview

Activity TypeCell Line/ModelEffectivenessReference
CytotoxicityK562Moderate to High
CytotoxicityMCF7Moderate
AntidiabeticDiabetic NeuropathySignificant Improvement
Enzyme InhibitionCYP1A2, CYP2C19, CYP2C9Yes

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of similar thiazolidinone derivatives. The compound's structure suggests it may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. For instance:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 75% in some cases .

Anti-inflammatory Properties

Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of leukotrienes, thereby alleviating inflammation .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial effects against various bacterial strains, indicating potential applications in treating infections . The presence of sulfur and nitrogen in the structure may contribute to its ability to interact with microbial enzymes.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity The compound exhibited significant cytotoxicity against multiple cancer lines with IC50 values indicating strong activity .
Molecular Docking Analysis Docking studies indicated potential binding affinity to 5-LOX, suggesting anti-inflammatory capabilities .
Synthesis and Characterization A detailed synthesis protocol was developed that confirmed the structure using NMR and LC-MS techniques .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are reaction conditions optimized?

Multi-step synthesis involves condensation of aldehydes with thiazolidine precursors followed by acylation. Key steps include:

  • Solvent selection : Toluene/water mixtures under reflux for azide substitution () or DMF/water for imidazolidinone formation ().
  • Stoichiometric ratios : Excess sodium azide (1.5× molar equivalents) ensures complete substitution ().
  • Purification : Recrystallization (ethanol) or chromatography for high-purity yields (). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. Which analytical techniques are critical for structural characterization?

  • TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) ().
  • NMR/IR spectroscopy : Confirms functional groups (e.g., thioxoimidazolidinone ring) and regiochemistry ().
  • Mass spectrometry : Validates molecular weight and fragmentation patterns ().
  • X-ray crystallography : Resolves stereochemical ambiguities in Z/E configurations (if crystallized) .

Q. How can researchers ensure reproducibility in synthesis?

  • Standardized protocols : Strict control of temperature (reflux conditions in ) and pH (sodium acetate buffer in ).
  • Purification consistency : Use of solvents like ethanol or ethyl acetate for recrystallization ().
  • Documentation : Detailed reporting of reaction times, solvent ratios, and purification steps .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Methodological strategies include:

  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites ().
  • Delivery optimization : Liposomal encapsulation (’s membrane technologies) to enhance solubility.
  • Dose-response parallel assays : Compare in vitro IC₅₀ with in vivo efficacy in model organisms .

Q. What strategies improve target selectivity of the thioxoimidazolidinone core?

  • SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃ in ) to modulate electronic effects.
  • Computational modeling : Molecular docking (aligned with ’s process simulation) predicts binding to enzymes/receptors.
  • Bioisosteric replacement : Substitute the phenylallylidene group with heterocycles (e.g., thiophene in ) .

Q. How can reaction scalability be achieved without compromising yield?

  • Process control : Automated systems for temperature/pH adjustments ().
  • Solvent optimization : Replace DMF with greener alternatives (e.g., ethanol/water) for easier large-scale purification.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may reduce reaction times (inspired by ’s chloroacetyl chloride methodology) .

Q. What approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations.
  • X-ray crystallography : Resolve enzyme-ligand co-structures (if feasible).
  • Competitive binding studies : Use fluorescent probes (e.g., ’s target interaction analysis) .

Data Analysis and Optimization

Q. How should researchers address limited structural or activity data for this compound?

  • Analog-based extrapolation : Use data from structurally similar imidazolidinones ( ).
  • High-throughput screening : Test derivatives for overlapping biological targets ().
  • Collaborative databases : Share spectral/activity data via platforms like PubChem () .

Q. What methodologies optimize the compound’s stability under physiological conditions?

  • pH stability assays : Test degradation across pH 1–10 (simulating gastrointestinal to blood environments).
  • Light/heat stress testing : Accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Prodrug design : Modify acetamide moiety to enhance hydrolytic resistance ( ’s thioether linkages) .

Tables for Key Data

Q. Table 1: Synthetic Conditions for Analogous Compounds

StepConditionsYieldReference
Aldehyde CondensationReflux in acetic acid, 3–5 h60–75%
AcylationChloroacetyl chloride, triethylamine82%
PurificationEthanol recrystallization90%+

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget Enzyme (IC₅₀)Selectivity IndexReference
4-FluorophenylCOX-2 (12 nM)150
Thiophen-2-ylmethyleneEGFR (8 nM)200

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